SNAP 94847 hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

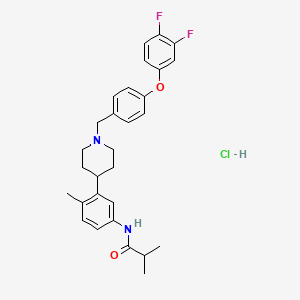

N-[3-[1-[[4-(3,4-difluorophenoxy)phenyl]methyl]piperidin-4-yl]-4-methylphenyl]-2-methylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32F2N2O2.ClH/c1-19(2)29(34)32-23-7-4-20(3)26(16-23)22-12-14-33(15-13-22)18-21-5-8-24(9-6-21)35-25-10-11-27(30)28(31)17-25;/h4-11,16-17,19,22H,12-15,18H2,1-3H3,(H,32,34);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEDUDFNRQKUBRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(C)C)C2CCN(CC2)CC3=CC=C(C=C3)OC4=CC(=C(C=C4)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33ClF2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of SNAP 94847 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

SNAP 94847 hydrochloride is a potent and selective, non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCHR1).[1] This technical guide delineates the core mechanism of action of SNAP 94847, summarizing its binding affinity, selectivity, and its impact on downstream signaling pathways. The document provides a compilation of quantitative data, detailed experimental methodologies for key assays, and visual representations of the relevant biological pathways and experimental workflows.

Introduction

Melanin-concentrating hormone (MCH) is a neuropeptide that plays a significant role in the regulation of energy homeostasis, mood, and appetite.[2] Its effects are mediated through G protein-coupled receptors, primarily the MCHR1 in mammals.[3][4] Consequently, MCHR1 has emerged as a promising therapeutic target for the development of drugs to treat obesity, anxiety, and depression.[2][3] SNAP 94847 has been identified as a high-affinity antagonist for this receptor, exhibiting anxiolytic, antidepressant, and anorectic effects in preclinical studies.[1][5] This guide provides a comprehensive overview of the molecular interactions and cellular consequences of SNAP 94847's engagement with MCHR1.

Core Mechanism of Action: MCHR1 Antagonism

The primary mechanism of action of SNAP 94847 is its competitive antagonism of the MCHR1.[1] By binding to the receptor, SNAP 94847 prevents the endogenous ligand, MCH, from binding and initiating downstream signaling cascades.[6]

MCHR1 Signaling Pathways

MCHR1 is coupled to both Gi and Gq proteins.[3][7] Upon activation by MCH, the receptor can initiate two primary signaling pathways:

-

Gq-mediated pathway: Activation of the Gq protein leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[3][8]

-

Gi-mediated pathway: Activation of the Gi protein inhibits the activity of adenylyl cyclase, resulting in a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[3][6]

SNAP 94847, as an antagonist, blocks both of these MCH-induced signaling events.

Quantitative Data

The following tables summarize the key quantitative parameters defining the pharmacological profile of SNAP 94847.

Table 1: Binding Affinity of SNAP 94847 for MCHR1

| Parameter | Value | Species | Reference(s) |

| Ki | 2.2 nM | Human | [9] |

| Kd | 530 pM | Human | [9] |

Table 2: Selectivity of SNAP 94847

| Receptor | Selectivity Fold (over MCHR1) | Reference(s) |

| α1A Adrenergic Receptor | > 80-fold | [9] |

| D2 Dopamine Receptor | > 500-fold | [9] |

Experimental Protocols

This section provides an overview of the methodologies used to characterize the mechanism of action of SNAP 94847.

In Vitro Assays

This assay is employed to determine the binding affinity (Ki) of SNAP 94847 for the MCHR1.

-

Cell Line: Human Embryonic Kidney (HEK) 293 cells stably expressing the human MCHR1.[10]

-

Membrane Preparation: MCHR1-expressing HEK293 cells are harvested and homogenized. The cell lysate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in an appropriate buffer.

-

Assay Buffer: Typically contains a buffering agent (e.g., Tris-HCl), divalent cations (e.g., MgCl2), and a protease inhibitor cocktail.

-

Radioligand: A radiolabeled MCHR1 ligand, such as [3H]-SNAP 7941, is used.[10]

-

Procedure:

-

A constant concentration of the radioligand is incubated with the cell membrane preparation.

-

Increasing concentrations of unlabeled SNAP 94847 are added to compete with the radioligand for binding to MCHR1.

-

The mixture is incubated to allow binding to reach equilibrium.

-

Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.

-

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of SNAP 94847 that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

This assay is used to assess the antagonist activity of SNAP 94847 by measuring its ability to block MCH-induced increases in intracellular calcium.

-

Cell Line: HEK293 cells stably expressing MCHR1.

-

Calcium Indicator Dye: A fluorescent calcium-sensitive dye (e.g., Fluo-4 AM) is used to monitor changes in intracellular calcium concentration.

-

Procedure:

-

MCHR1-expressing HEK293 cells are plated in a microplate.

-

The cells are loaded with the calcium indicator dye.

-

The cells are pre-incubated with varying concentrations of SNAP 94847 or vehicle.

-

The cells are then stimulated with a fixed concentration of MCH.

-

The change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.

-

-

Data Analysis: The ability of SNAP 94847 to inhibit the MCH-induced calcium response is quantified, and an IC50 value is determined.

In Vivo Assays

A variety of animal models have been used to demonstrate the anxiolytic, antidepressant, and anorectic effects of SNAP 94847.

-

Model: Rodent models of anxiety, such as the light/dark box test or the elevated plus maze.[2]

-

Procedure (Light/Dark Box):

-

The apparatus consists of a box divided into a dark, safe compartment and a light, aversive compartment.

-

Animals are administered SNAP 94847 or vehicle.

-

Each animal is placed in the dark compartment and allowed to explore the apparatus for a set period.

-

The time spent in the light compartment is recorded. An increase in time spent in the light compartment is indicative of an anxiolytic-like effect.[2]

-

-

Model: Rodent models of depression, such as the forced swim test.[5]

-

Procedure (Forced Swim Test):

-

Animals are administered SNAP 94847 or vehicle.

-

Animals are placed in a cylinder of water from which they cannot escape.

-

The duration of immobility (floating) is recorded. A decrease in immobility time is indicative of an antidepressant-like effect.[5]

-

-

Model: Food-reinforced operant responding paradigms in rats.[5][11]

-

Procedure:

-

Rats are trained to press a lever to receive a food reward.

-

Once the behavior is established, the effect of SNAP 94847 administration on the rate of lever pressing is measured.

-

A decrease in food-reinforced responding suggests an anorectic effect.[5]

-

Conclusion

This compound is a highly potent and selective antagonist of the MCHR1. Its mechanism of action involves the competitive blockade of MCH binding, thereby inhibiting both Gq-mediated calcium mobilization and Gi-mediated cAMP suppression. These molecular actions translate into significant anxiolytic, antidepressant, and anorectic effects in preclinical models. The data and methodologies presented in this guide provide a comprehensive foundation for researchers and drug development professionals working on MCHR1-targeted therapeutics.

References

- 1. SNAP-94847 [medbox.iiab.me]

- 2. Efficacy of the MCHR1 antagonist N-[3-(1-{[4-(3,4-difluorophenoxy)phenyl]methyl}(4-piperidyl))-4-methylphenyl]-2-methylpropanamide (SNAP 94847) in mouse models of anxiety and depression following acute and chronic administration is independent of hippocampal neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. biorxiv.org [biorxiv.org]

- 5. Effects of the MCH1 receptor antagonist SNAP 94847 on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. creative-biolabs.com [creative-biolabs.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Effects of the MCH1 receptor antagonist SNAP 94847 on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

SNAP 94847 Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SNAP 94847 hydrochloride is a potent and selective non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). Possessing high affinity for its target, this small molecule has demonstrated significant potential in preclinical research for the treatment of anxiety and depression. This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, mechanism of action, and a summary of its pharmacological effects. Detailed experimental protocols for key in vivo and in vitro assays are provided to facilitate further research and development.

Introduction

Melanin-concentrating hormone (MCH) is a neuropeptide primarily located in the lateral hypothalamus and zona incerta that plays a crucial role in the regulation of energy homeostasis, mood, and appetite. Its effects are mediated through the MCH receptor 1 (MCHR1), a G-protein coupled receptor. Antagonism of MCHR1 has emerged as a promising therapeutic strategy for the development of anxiolytic and antidepressant medications. This compound has been identified as a high-affinity, selective antagonist of MCHR1, exhibiting a favorable preclinical profile.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | N-[3-(1-{[4-(3,4-difluorophenoxy)phenyl]methyl}(4-piperidyl))-4-methylphenyl]-2-methylpropanamide hydrochloride |

| Molecular Formula | C₂₉H₃₂F₂N₂O₂ · HCl |

| Molecular Weight | 515.03 g/mol [1] |

| CAS Number | 1781934-47-1[1] |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO (to 100 mM) and ethanol (B145695) (to 100 mM)[1] |

| Purity | ≥98%[1] |

| Storage | Desiccate at room temperature[1] |

Mechanism of Action

This compound acts as a competitive antagonist at the MCHR1. By binding to the receptor, it blocks the downstream signaling cascades initiated by the endogenous ligand, MCH. MCHR1 is coupled to Gᵢ and G₀ proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, MCHR1 activation can stimulate the phospholipase C (PLC) pathway, leading to the mobilization of intracellular calcium, and activate the extracellular signal-regulated kinase (ERK) pathway. By blocking these pathways, this compound effectively mitigates the physiological effects of MCH.

Pharmacological Data

In Vitro Pharmacology

| Parameter | Species | Value | Reference |

| Kᵢ (MCHR1) | Human | 2.2 nM | [1][2] |

| KᏧ (MCHR1) | Human | 530 pM | [1][2] |

| Selectivity | α₁ₐ vs MCHR1 | >80-fold | [1][2] |

| Selectivity | D₂ vs MCHR1 | >500-fold | [1][2] |

In Vivo Pharmacology (Rat)

| Parameter | Value | Reference |

| Oral Bioavailability (10 mg/kg) | 59% | [2] |

| Plasma Clearance | 4.2 L/hr/kg | [2] |

| Blood Clearance | 3.3 L/hr/kg | [2] |

| Half-life (t₁/₂) | 5.2 h | [2] |

Experimental Protocols

In Vitro Assays

5.1.1. MCHR1 Radioligand Binding Assay

This protocol is adapted from studies assessing the binding affinity of ligands to MCHR1.

-

Materials:

-

Cell membranes expressing human MCHR1 (e.g., from CHO-K1 cells)

-

Radioligand (e.g., [¹²⁵I]-MCH)

-

This compound

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EDTA, 0.1% Bacitracin, 0.2% BSA, pH 7.4

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4

-

96-well filter plates

-

Scintillation counter

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add cell membranes (10-20 µg protein/well), radioligand (at a concentration near its KᏧ), and varying concentrations of this compound or vehicle.

-

Incubate the plate at room temperature for 60-120 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Dry the filter plates and add scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Determine non-specific binding in the presence of a high concentration of an unlabeled MCHR1 ligand.

-

Calculate specific binding and determine the Kᵢ value of this compound using appropriate software.

-

5.1.2. Calcium Mobilization Assay

This protocol is a general guideline for measuring intracellular calcium changes in response to MCHR1 activation and its blockade by SNAP 94847.

-

Materials:

-

CHO-K1 cells stably co-expressing human MCHR1 and a promiscuous G-protein (e.g., Gα16)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

MCH

-

This compound

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

96- or 384-well black, clear-bottom plates

-

Fluorescent plate reader with kinetic reading capabilities

-

-

Procedure:

-

Seed the cells in the microplates and allow them to attach overnight.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions, typically for 1 hour at 37°C.

-

Wash the cells with assay buffer to remove extracellular dye.

-

Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

-

Place the plate in the fluorescent plate reader and initiate kinetic reading.

-

Add a fixed concentration of MCH (typically EC₈₀) to stimulate the cells.

-

Record the fluorescence intensity over time.

-

Analyze the data to determine the inhibitory effect of this compound on MCH-induced calcium mobilization and calculate its IC₅₀ value.

-

5.1.3. ERK Phosphorylation Assay

This protocol outlines a general method for assessing the effect of SNAP 94847 on MCH-induced ERK phosphorylation.

-

Materials:

-

Cells expressing MCHR1 (e.g., HEK293 or CHO-K1 cells)

-

MCH

-

This compound

-

Cell lysis buffer

-

Primary antibodies against phosphorylated ERK (p-ERK) and total ERK

-

Secondary antibodies conjugated to a detectable marker (e.g., HRP or a fluorophore)

-

Western blot or ELISA reagents

-

-

Procedure:

-

Culture cells to an appropriate confluency.

-

Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

-

Pre-treat the cells with varying concentrations of this compound for a specified duration.

-

Stimulate the cells with MCH for a short period (e.g., 5-15 minutes).

-

Lyse the cells and collect the protein extracts.

-

Determine protein concentration.

-

Analyze the levels of p-ERK and total ERK using Western blotting or a specific ELISA kit.

-

Quantify the band intensities or ELISA signals and normalize p-ERK levels to total ERK.

-

Determine the inhibitory effect of this compound on MCH-induced ERK phosphorylation.

-

In Vivo Assays

5.2.1. Novelty-Suppressed Feeding (NSF) Test in Mice

This test is used to assess anxiety-like behavior.

-

Apparatus:

-

A brightly lit (e.g., >500 lux) open field arena (e.g., 50 x 50 cm).

-

A single food pellet placed on a small piece of white paper in the center of the arena.

-

-

Procedure:

-

Food deprive adult male mice (e.g., C57BL/6J) for 24 hours prior to testing, with free access to water.

-

Administer this compound (e.g., 10-30 mg/kg, p.o.) or vehicle 60 minutes before the test.

-

Place a single mouse in a corner of the open field.

-

Record the latency for the mouse to begin eating the food pellet (defined as chewing, not just sniffing or touching). The test is typically run for a maximum of 10 minutes.

-

Immediately after the test, return the mouse to its home cage with a pre-weighed amount of food and measure food consumption for a short period (e.g., 5 minutes) to control for potential effects on appetite.

-

5.2.2. Light/Dark Box Test in Mice

This test also measures anxiety-like behavior based on the conflict between exploring a novel environment and avoiding a brightly lit area.

-

Apparatus:

-

A box divided into a small, dark compartment (approximately 1/3 of the total area) and a large, brightly lit compartment (approximately 2/3 of the total area).

-

An opening connects the two compartments.

-

-

Procedure:

-

Administer this compound or vehicle to adult male mice.

-

Place a mouse in the center of the light compartment, facing away from the opening.

-

Allow the mouse to freely explore the apparatus for a set period (e.g., 5-10 minutes).

-

Record the time spent in the light compartment, the number of transitions between compartments, and the latency to first enter the dark compartment. Anxiolytic compounds typically increase the time spent in the light compartment and the number of transitions.

-

5.2.3. Food-Reinforced Operant Responding in Rats

This model assesses the motivational and rewarding properties of food and the effect of compounds on this behavior.

-

Apparatus:

-

Standard operant conditioning chambers equipped with two levers, a food pellet dispenser, and a house light.

-

-

Procedure:

-

Food-restrict adult male rats (e.g., Sprague-Dawley) to approximately 85% of their free-feeding body weight.

-

Train the rats to press one lever (the "active" lever) to receive a food pellet reinforcer on a specific schedule of reinforcement (e.g., fixed ratio 1, FR1). The other lever is inactive.

-

Once stable responding is achieved, administer this compound (e.g., 3-30 mg/kg, i.p. or p.o.) or vehicle before the test session.

-

Record the number of active and inactive lever presses and the number of food pellets earned during the session.

-

Synthesis

The synthesis of this compound involves a multi-step process. A key step is the reductive amination of a suitable piperidin-4-yl-phenyl intermediate with a 4-(3,4-difluorophenoxy)benzaldehyde, followed by amide coupling and subsequent salt formation.

Conclusion

This compound is a valuable research tool for investigating the role of the MCH system in the central nervous system. Its high potency and selectivity for MCHR1 make it a suitable candidate for in-depth studies of the physiological and behavioral effects of MCHR1 antagonism. The data and protocols presented in this guide are intended to support the scientific community in further exploring the therapeutic potential of this compound and other MCHR1 antagonists.

References

SNAP 94847 Hydrochloride: A Technical Guide to its MCHR1 Antagonist Selectivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the selectivity profile of SNAP 94847 hydrochloride, a potent antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). This document details the quantitative binding and functional data, outlines the experimental methodologies used to determine its selectivity, and illustrates the key signaling pathways and experimental workflows.

Core Data Presentation

The selectivity of this compound is a critical aspect of its pharmacological profile. The following tables summarize the quantitative data regarding its binding affinity and functional antagonism at MCHR1, as well as its selectivity against other key receptors.

| Receptor | Parameter | Value | Species |

| MCHR1 | Ki | 2.2 nM | Human |

| MCHR1 | Kd | 530 pM | Human |

| α1A Adrenergic Receptor | Selectivity Fold | >80-fold | Not Specified |

| D2 Dopamine (B1211576) Receptor | Selectivity Fold | >500-fold | Not Specified |

Table 1: Binding Affinity and Selectivity of this compound. [1][2] This table highlights the high affinity of SNAP 94847 for the human MCHR1 receptor and its significant selectivity over the α1A adrenergic and D2 dopamine receptors.

| Assay Type | Parameter | Value | Cell Line |

| Ca2+ Mobilization | IC50 | ~12 nM (for similar MCHR1 antagonists) | HEK293 |

Table 2: Functional Antagonist Activity of MCHR1 Antagonists. While specific IC50 data for SNAP 94847 in a functional assay was not detailed in the provided search results, this table presents a typical value for a potent MCHR1 antagonist in a calcium mobilization assay, a common method for assessing MCHR1 function.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols for key experiments used to characterize the selectivity of MCHR1 antagonists like SNAP 94847.

Radioligand Binding Assay Protocol

This protocol is a standard method for determining the binding affinity of a compound to a specific receptor.

Objective: To determine the inhibitory constant (Ki) of SNAP 94847 for the MCHR1 receptor.

Materials:

-

Cell Line: HEK-293 cells stably transfected with the human MCHR1 receptor.

-

Radioligand: [Phe13, [125I]Tyr19]-MCH.

-

Binding Buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl2, 2 mM EGTA, and 0.1% BSA.

-

Wash Buffer: Phospho-buffered Saline (pH 7.4) containing 0.01% TX-100.

-

Test Compound: this compound at increasing concentrations.

-

Filtration Plates: 96-well GFC UNIFILTER plates pre-coated with 1% BSA.

-

Scintillation Counter: TOPCOUNT microplate scintillation counter or equivalent.

Procedure:

-

Membrane Preparation: Membranes from stably transfected HEK-293 cells expressing the MCHR1 receptor are prepared by dounce homogenization and differential centrifugation.

-

Incubation: 0.5-1.0 µg of membrane protein is incubated in a total volume of 0.2 mL of binding buffer.

-

Competition Binding: The incubation mixture contains a fixed concentration of the radioligand ([Phe13, [125I]Tyr19]-MCH) and increasing concentrations of SNAP 94847.

-

Equilibration: The reaction is incubated for 90 minutes to reach equilibrium.

-

Termination: The reaction is terminated by rapid vacuum filtration over the pre-coated 96-well GFC UNIFILTER plates.

-

Washing: The filters are washed three times with 0.4 mL of ice-cold wash buffer to remove unbound radioligand.

-

Quantification: After drying the filters, 0.05 mL of MicroScint 20 is added to each well, and the radioactivity is quantified by scintillation counting.

-

Data Analysis: Inhibitory constants (Ki) are determined by nonlinear least squares analysis using a four-parameter logistic equation.

Functional Antagonism Assay: Calcium Mobilization

This protocol assesses the ability of a compound to block the intracellular signaling initiated by the activation of MCHR1.

Objective: To determine the half-maximal inhibitory concentration (IC50) of SNAP 94847 in blocking MCH-induced calcium mobilization.

Materials:

-

Cell Line: HEK293 cells stably expressing the human MCHR1 receptor.

-

Agonist: Melanin-Concentrating Hormone (MCH).

-

Test Compound: this compound.

-

Assay Platform: A fluorescence imaging plate reader (FLIPR) or equivalent instrument capable of measuring intracellular calcium flux.

Procedure:

-

Cell Plating: HEK293-MCHR1 cells are seeded into 96-well plates and cultured to an appropriate confluency.

-

Compound Pre-incubation: Cells are pre-incubated with varying concentrations of this compound.

-

Agonist Stimulation: MCH is added to the wells to stimulate the MCHR1 receptor.

-

Signal Detection: The resulting increase in intracellular calcium is measured using a fluorescent calcium indicator dye and the FLIPR instrument.

-

Data Analysis: The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Models for Functional Selectivity

In vivo studies provide critical information about a compound's efficacy and functional selectivity in a whole-organism context.

Objective: To assess the ability of SNAP 94847 to antagonize MCH-induced behaviors in animal models.

Models:

-

Food-Reinforced Operant Responding: This model assesses the role of MCHR1 in the motivation to work for a palatable food reward. Systemic administration of SNAP 94847 has been shown to decrease responding for high-fat food, indicating its ability to block MCHR1-mediated feeding behavior.[3]

-

Anxiety and Depression Models: SNAP 94847 has been evaluated in various models of anxiety and depression, where it has demonstrated anxiolytic and antidepressant-like effects, suggesting that MCHR1 antagonism can modulate mood-related behaviors.[4]

Mandatory Visualizations

The following diagrams illustrate key concepts related to MCHR1 signaling and the experimental workflows used to characterize SNAP 94847.

Caption: MCHR1 Signaling Pathway and Point of Antagonism by SNAP 94847.

Caption: Workflow for a Radioligand Binding Assay.

Conclusion

This compound is a potent and highly selective MCHR1 antagonist. Its high affinity for the MCHR1 receptor, coupled with significant selectivity against other major neurotransmitter receptors, underscores its potential as a precise pharmacological tool for studying the MCHR1 system and as a candidate for therapeutic development. The detailed experimental protocols provided in this guide offer a foundation for the continued investigation and characterization of this and similar compounds. The visualization of the MCHR1 signaling pathway and experimental workflows further aids in the conceptual understanding of its mechanism of action and the methods used for its evaluation.

References

An In-depth Technical Guide to SNAP 94847 Hydrochloride: Binding Affinity and Mechanism of Action

This technical guide provides a comprehensive overview of SNAP 94847 hydrochloride, a potent and selective antagonist for the melanin-concentrating hormone receptor 1 (MCHR1). The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its binding characteristics, the experimental protocols for their determination, and the associated cellular signaling pathways.

Quantitative Binding Data

This compound is a high-affinity antagonist of the MCHR1.[1][2] Its binding profile is characterized by a low nanomolar inhibition constant (Ki) and a picomolar dissociation constant (Kd), indicating a strong and stable interaction with the receptor.[1][2][3][4][5] The compound also demonstrates significant selectivity for MCHR1 over other G protein-coupled receptors, such as the α1A-adrenergic and D2 dopamine (B1211576) receptors.[1][2][3][4][5]

Table 1: Binding Affinity and Selectivity of this compound

| Parameter | Receptor | Value |

| Inhibition Constant (Ki) | MCHR1 | 2.2 nM[1][2][3][4][5][6] |

| Dissociation Constant (Kd) | MCHR1 | 530 pM[1][2][3][4][5] |

| Selectivity | α1A adrenergic receptor | >80-fold[1][2][3][4][5] |

| Selectivity | D2 dopamine receptor | >500-fold[1][2][3][4][5] |

Experimental Protocols: Radioligand Binding Assay

The determination of the inhibition constant (Ki) for this compound is typically performed using a competitive radioligand binding assay. This method measures the ability of the unlabeled compound (SNAP 94847) to displace a radiolabeled ligand from the MCHR1 receptor.

Objective: To determine the binding affinity (Ki) of this compound for the MCHR1 receptor.

Materials:

-

Receptor Source: Cell membranes prepared from a cell line stably expressing human MCHR1 (e.g., HEK293 cells).

-

Radioligand: A high-affinity MCHR1 ligand labeled with a radioisotope (e.g., [¹²⁵I]-MCH).

-

Test Compound: this compound, dissolved in an appropriate solvent like DMSO.

-

Assay Buffer: A buffer solution optimized for receptor binding, such as 50 mM Tris-HCl, 10 mM MgCl₂, and 0.5 mM EDTA, at pH 7.4. Protease inhibitors may be included.

-

Filtration System: A vacuum manifold and glass fiber filter mats (e.g., GF/C) pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation Counter: To measure the radioactivity retained on the filters.

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of this compound to cover a wide concentration range (e.g., from 1 pM to 10 µM).

-

Dilute the MCHR1-expressing cell membranes in ice-cold assay buffer to a predetermined optimal concentration.

-

Dilute the radioligand in assay buffer to a concentration typically at or below its Kd value.

-

-

Assay Setup:

-

The assay is performed in triplicate in microtiter plates.

-

Total Binding: Add assay buffer, MCHR1 membranes, and the radioligand to designated wells.

-

Non-specific Binding (NSB): Add assay buffer, MCHR1 membranes, the radioligand, and a high concentration of an unlabeled MCHR1 ligand (to saturate the receptors) to designated wells.

-

Competitive Binding: Add serial dilutions of SNAP 94847, MCHR1 membranes, and the radioligand to the remaining wells.

-

-

Incubation:

-

Incubate the plates at room temperature for a specified period (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filter mats. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters quickly with ice-cold assay buffer to remove any remaining unbound radioligand.

-

-

Detection:

-

Place the filter mats into scintillation vials with scintillation fluid.

-

Quantify the radioactivity on each filter using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the SNAP 94847 concentration.

-

Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC₅₀ value (the concentration of SNAP 94847 that inhibits 50% of the specific radioligand binding).

-

Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC₅₀ / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Visualizations: Signaling Pathways and Experimental Workflow

MCHR1 Signaling Pathway

The melanin-concentrating hormone receptor 1 (MCHR1) is a G protein-coupled receptor (GPCR) that primarily couples to Gi and Gq proteins to initiate downstream signaling cascades.[7][8][9] Activation of the Gi pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8][10] The Gq pathway activation stimulates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), causing an increase in intracellular calcium and the activation of the protein kinase C (PKC) and extracellular signal-regulated kinase (ERK) pathways.[7][10][11] SNAP 94847, as an antagonist, blocks these MCH-initiated events.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. This compound | Selective MCH1 Antagonist | Tocris Bioscience [tocris.com]

- 5. rndsystems.com [rndsystems.com]

- 6. This compound | Melanin-concentrating Hormone | TargetMol [targetmol.com]

- 7. [PDF] Melanin-concentrating hormone receptor 1 activates extracellular signal-regulated kinase and synergizes with G(s)-coupled pathways. | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. Melanin-concentrating hormone receptor 1 activates extracellular signal-regulated kinase and synergizes with G(s)-coupled pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Melanin-concentrating hormone activates signaling pathways in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacodynamics of SNAP 94847 Hydrochloride in Rodents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacodynamics of SNAP 94847 hydrochloride, a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). The information presented herein is collated from a series of preclinical studies in rodent models, focusing on its mechanism of action, receptor affinity, and its effects on various behavioral paradigms. All quantitative data are summarized in structured tables for clarity and comparative analysis, and key experimental protocols are detailed.

Core Pharmacodynamic Profile

This compound is a non-peptide small molecule that exerts its effects by selectively blocking the MCHR1.[1] In rodents, the neuropeptide melanin-concentrating hormone (MCH) is involved in regulating mood, food intake, and energy balance through its interaction with the MCHR1 receptor.[2][3] By antagonizing this receptor, SNAP 94847 has demonstrated significant potential as an anxiolytic, antidepressant, and anti-obesity agent in preclinical models.[1][4][5]

Mechanism of Action

The primary mechanism of action for SNAP 94847 is competitive antagonism at the MCHR1. It binds with high affinity to MCHR1 in mice and rats, thereby preventing the endogenous ligand, MCH, from binding and activating the receptor.[6] This blockade of MCH signaling is believed to underlie the compound's observed physiological and behavioral effects.

Receptor Binding Affinity and Selectivity

SNAP 94847 demonstrates high affinity for the MCHR1 with excellent selectivity over other G-protein coupled receptors, ion channels, and transporters.[6] This specificity minimizes the potential for off-target effects.

| Parameter | Receptor | Value | Species | Reference |

| Ki (Inhibition Constant) | MCHR1 | 2.2 nM | Mouse | [4][6] |

| Kd (Dissociation Constant) | MCHR1 | 530 pM | Mouse | [4][6] |

| Selectivity | vs. α1A adrenergic receptor | >80-fold | Not Specified | [4][6] |

| Selectivity | vs. D2 dopamine (B1211576) receptor | >500-fold | Not Specified | [4][6] |

| Receptor Occupancy | MCHR1 (Striatum) | 30-60% | Rat | [7] |

Table 1: Receptor Binding Affinity and Selectivity of this compound.

In Vivo Pharmacodynamics in Rodent Models

SNAP 94847 has been evaluated in numerous rodent behavioral models, revealing its effects on anxiety, depression, feeding, and dopamine-mediated behaviors.

Anxiolytic and Antidepressant-like Effects

Both acute and chronic administration of SNAP 94847 produce significant anxiolytic and antidepressant-like effects in mice and rats.[2][8] Notably, the anxiolytic effects appear to be mediated by a mechanism distinct from that of selective serotonin (B10506) reuptake inhibitors (SSRIs).[2]

| Model | Species/Strain | Dose & Route | Key Findings | Reference |

| Light/Dark Box | BALB/cJ Mice | 20 mg/kg p.o. (acute & chronic) | Significant increase in time spent in the light compartment. | [2] |

| Novelty Suppressed Feeding (NSF) | 129S6/SvEvTac Mice | Not Specified | Anxiolytic/antidepressant-like effect observed after acute and chronic treatment. | [2] |

| Forced Swim Test (Porsolt) | BALB/cJ Mice | Not Specified | No effect observed. | [2] |

| Forced Swim Test (Porsolt) | Wistar Rats | Intranasal | Decreased immobilization time. | |

| Elevated Plus Maze | Wistar Rats | Intranasal | Decreased time spent in closed arms. | |

| Chronic Mild Stress | Rats | 1 mg/kg BID | Restored sucrose (B13894) intake suppressed by stress. | [7] |

Table 2: Pharmacodynamic Effects of SNAP 94847 in Rodent Models of Anxiety and Depression.

Effects on Feeding Behavior and Motivation

SNAP 94847 has been shown to reduce food-reinforced operant responding, suggesting an impact on the motivational aspects of feeding.

| Model | Species | Dose & Route | Key Findings | Reference |

| Food-Reinforced Operant Responding | Rats | 3, 10, 30 mg/kg i.p. | Dose-dependently decreased responding for high-fat food pellets. | [5] |

| MCH-Induced Reinstatement of Food Seeking | Rats | 30 mg/kg i.p. | Blocked reinstatement induced by intracerebroventricular (i.c.v.) MCH. | [5] |

| Cue-, Pellet-, or Yohimbine-Induced Reinstatement | Rats | Up to 30 mg/kg i.p. | No effect on reinstatement of food seeking induced by these stimuli. | [5] |

| MCH-Evoked Water Drinking | Rats | 1-10 mg/kg p.o. | Significantly blocked water drinking induced by i.c.v. MCH. | [7] |

Table 3: Effects of SNAP 94847 on Food-Related Behaviors in Rats.

Interaction with the Dopaminergic System

Chronic, but not acute, administration of SNAP 94847 sensitizes dopamine D2/D3 receptors, a characteristic shared with clinically effective antidepressants.[9] This suggests an interaction between the MCH and dopamine systems that may be crucial to its therapeutic effects.

| Model | Species/Strain | Dose & Route | Duration | Key Findings | Reference |

| Quinpirole-Induced Locomotion | Sprague-Dawley Rats | 20 mg/kg/day p.o. | 2 weeks | Significant increase in locomotor response to the D2/D3 agonist quinpirole (B1680403). | [9] |

| Quinpirole-Induced Locomotion | BALB/c Mice | 20 mg/kg/day p.o. | 21 days | Marked increase in quinpirole-induced locomotion. | [6][9] |

| Quinpirole-Induced Locomotion | CD-1 Mice | 20 mg/kg/day p.o. | 21 days | No modification of quinpirole response. | [9] |

Table 4: Effects of Chronic SNAP 94847 Administration on Dopaminergic Sensitivity in Rodents.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of pharmacodynamic studies. The following sections outline the protocols used in key experiments.

Food-Reinforced Operant Responding and Reinstatement

This protocol was used to assess the effect of SNAP 94847 on the motivation to seek high-fat food.[5]

-

Animals: Male rats.

-

Apparatus: Standard self-administration chambers with two levers. Only the "active" lever delivered a 45-mg high-fat food pellet.

-

Training Phase: Rats were trained to press the active lever for food pellets in daily 3-hour sessions.

-

Extinction Phase: Lever pressing was extinguished by no longer providing food pellets upon a lever press.

-

Drug Administration: SNAP 94847 (3, 10, 15, and 30 mg/kg) or vehicle (20% 2-hydroxypropyl-β-cyclodextrin) was administered via intraperitoneal (i.p.) injection 60 minutes before test sessions.

-

Reinstatement Testing: Following extinction, reinstatement of food-seeking behavior (active lever presses) was triggered by:

-

MCH-induced: Intracerebroventricular (i.c.v.) injection of MCH (2.5-20 µg).

-

Pellet-priming: Non-contingent delivery of food pellets.

-

Cue-induced: Presentation of cues previously associated with food delivery.

-

Stress-induced: Injection of yohimbine (B192690) (2 mg/kg, i.p.).

-

-

Experimental Design: A within-subjects, counterbalanced design was typically used for drug administration.

Quinpirole-Induced Locomotor Activity

This protocol assesses the sensitivity of dopamine D2/D3 receptors following chronic drug administration.[9]

-

Animals: Sprague-Dawley rats; BALB/c and CD-1 mice.

-

Drug Administration (Chronic):

-

SNAP 94847 (20 mg/kg/day) or fluoxetine (B1211875) (18 mg/kg/day) was administered for 7, 14, or 21 days.

-

The route was oral (p.o.), often administered in drinking water.[6]

-

-

Habituation: Before testing, animals were habituated to the locomotor activity chambers.

-

Drug Challenge: Animals received an injection of the dopamine D2/D3 agonist quinpirole.

-

Measurement: Locomotor activity (e.g., ambulation, distance traveled) was recorded automatically by infrared beams in the chambers for a period of up to 180 minutes.[6]

-

Statistical Analysis: Data were often analyzed using ANOVA with treatment and time as factors.[6]

Light/Dark Exploration Test

This is a classic test for assessing anxiety-like behavior in rodents.[2]

-

Animals: BALB/cJ mice.

-

Apparatus: A two-compartment box with one side brightly illuminated (the "light" box) and the other side dark. An opening allows the animal to move freely between compartments.

-

Drug Administration: SNAP 94847 (e.g., 20 mg/kg p.o.) or a reference anxiolytic (e.g., diazepam) was administered acutely (e.g., 1 hour prior) or chronically (e.g., 28 days).

-

Procedure: Mice were placed in the light compartment, and their behavior was recorded for a set duration (e.g., 5-10 minutes).

-

Primary Measures: The key dependent variable is the time spent in the light compartment. An increase in this measure is interpreted as an anxiolytic-like effect.

Conclusion

The pharmacodynamic profile of this compound in rodents is characterized by high-affinity, selective antagonism of the MCHR1. This activity translates into robust anxiolytic, antidepressant, and anorectic-like effects across a range of validated behavioral paradigms. The compound's ability to sensitize the dopamine system after chronic administration provides a potential mechanism for its antidepressant properties, distinguishing it from classic SSRIs. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for researchers investigating MCHR1 antagonism as a therapeutic strategy for neuropsychiatric and metabolic disorders.

References

- 1. SNAP-94847 [medbox.iiab.me]

- 2. Efficacy of the MCHR1 antagonist N-[3-(1-{[4-(3,4-difluorophenoxy)phenyl]methyl}(4-piperidyl))-4-methylphenyl]-2-methylpropanamide (SNAP 94847) in mouse models of anxiety and depression following acute and chronic administration is independent of hippocampal neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | Selective MCH1 Antagonist | Tocris Bioscience [tocris.com]

- 5. Effects of the MCH1 receptor antagonist SNAP 94847 on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Anxiolytic and antidepressant effects of melanin-concentrating hormone 1 receptor antagonist SNAP 94847 - Vetlugin - Pediatrician (St. Petersburg) [journals.eco-vector.com]

- 9. The MCH1 receptor antagonist SNAP 94847 induces sensitivity to dopamine D2/D3 receptor agonists in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Melanin-Concentrating Hormone Receptor 1 (MCHR1) in Anxiety and Depression Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the Melanin-Concentrating Hormone Receptor 1 (MCHR1) and its crucial role in the pathophysiology and potential treatment of anxiety and depression. We explore the core signaling pathways, summarize key findings from preclinical models, provide detailed experimental protocols, and present quantitative data from pivotal studies.

Introduction to the MCH/MCHR1 System

Melanin-concentrating hormone (MCH) is a 19-amino acid cyclic neuropeptide primarily synthesized in the lateral hypothalamus and zona incerta.[1][2] While initially recognized for its role in regulating feeding and energy balance, the MCH system is now understood to be a significant modulator of mood, stress, and emotion.[1][3][4] The physiological actions of MCH are mediated through two G protein-coupled receptors (GPCRs), MCHR1 and MCHR2.[3] Notably, only MCHR1 is expressed in rodents, making it the primary target for preclinical research in this area.[1][5][6] MCHR1 is widely distributed throughout the brain, with dense expression in corticolimbic structures critical for emotional regulation, such as the amygdala, hippocampus, and nucleus accumbens.[5][7][8] This distribution strongly suggests its involvement in psychiatric disorders.

MCHR1 Signaling Pathways

MCHR1 is a class A GPCR that couples to multiple G protein subtypes, primarily Gαi/o and Gαq, to initiate downstream signaling cascades.[9][10][11][12]

-

Gαi/o Coupling: Upon MCH binding, the Gαi/o-mediated pathway inhibits the enzyme adenylyl cyclase. This action leads to a decrease in intracellular cyclic AMP (cAMP) levels and a subsequent reduction in Protein Kinase A (PKA) activity.[8][9][11][13]

-

Gαq Coupling: Activation of the Gαq pathway stimulates phospholipase C, leading to phosphoinositide hydrolysis and a subsequent increase in intracellular calcium (Ca²⁺) mobilization.[9][11][14]

-

Other Pathways: MCHR1 activation has also been shown to stimulate the mitogen-activated protein kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK) pathway.

These signaling events collectively modulate neuronal excitability and synaptic transmission in key emotional circuits, forming the molecular basis for the role of MCHR1 in mood regulation.

Role of MCHR1 in Animal Models of Anxiety

A substantial body of evidence implicates the MCH/MCHR1 system as anxiogenic. Central administration of MCH promotes anxiety-like behaviors, while the genetic deletion or pharmacological blockade of MCHR1 produces consistent anxiolytic effects.[1][5][7] MCHR1 knockout mice display a less anxious phenotype in various behavioral tests compared to their wild-type counterparts.[5][15]

The table below summarizes the effects of representative MCHR1 antagonists in common preclinical models of anxiety.

| Antagonist | Animal Model | Key Anxiolytic-Like Effects | Reference |

| SNAP-94847 | Mouse, Elevated Plus Maze (EPM) | Reversed anxiety-like behavior induced by MCH microinjection into the basolateral amygdala. | [7] |

| GW803430 | Mouse, Marble Burying | Significantly decreased the number of marbles buried at doses of 3, 10, and 30 mg/kg. | [16] |

| SNAP-7941 | Rat, Vogel Conflict Test | Showed significant anxiolytic activity. | [5] |

| TPI 1361-17 | Mouse, Elevated Plus Maze (EPM) | Potently increased time spent in the open arms. | [17] |

| TPI 1361-17 | Mouse, Light-Dark Transition Test | Significantly increased time spent in the light compartment. | [17] |

The EPM is a widely used assay to assess anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.[18][19]

1. Apparatus:

-

A plus-shaped maze elevated approximately 50 cm from the floor.[20]

-

Consists of four arms (e.g., 25-35 cm long x 5 cm wide): two opposing arms are open, and two opposing arms are enclosed by high walls (e.g., 16 cm).[19][20]

-

A central platform (5x5 cm) connects the four arms.

2. Procedure:

-

Habituation: Animals should be habituated to the testing room for at least 30-45 minutes before the trial begins.[18][20]

-

Placement: The rodent is placed on the central platform, facing one of the closed arms.[18][21]

-

Testing: The animal is allowed to freely explore the maze for a single 5-minute session.[21][22]

-

Recording: An overhead camera connected to a video-tracking system records the session. The observer should be absent or concealed to avoid influencing the animal's behavior.[20][21]

3. Key Parameters Measured:

-

Primary Anxiety Measures:

-

Time spent in the open arms (anxiolytic effect increases this time).[21]

-

Number of entries into the open arms.

-

-

Locomotor Activity Measure:

-

Total number of entries into any arm (to control for general changes in activity vs. specific anxiety effects).

-

Role of MCHR1 in Animal Models of Depression

The MCH/MCHR1 system is deeply involved in the neurobiology of depression.[1][2] MCH can activate the hypothalamic-pituitary-adrenal (HPA) axis, a key system in the stress response, and central MCH administration can induce depressive-like behaviors.[1] Conversely, blocking MCHR1 produces antidepressant-like effects in a variety of rodent models.[1][5] Notably, in chronic stress paradigms, MCHR1 gene expression is upregulated in the hippocampus, an effect that is reversed by chronic treatment with the antidepressant fluoxetine, linking the MCH system directly to neuroplastic changes associated with depression.[8][23][24]

The table below summarizes the effects of representative MCHR1 antagonists in preclinical models of depression.

| Antagonist | Animal Model | Key Antidepressant-Like Effects | Reference |

| SNAP-7941 | Rat, Forced Swim Test (FST) | Reduced immobility time with efficacy similar to fluoxetine. | [5] |

| GW803430 | Mouse, Forced Swim Test (FST) | Reduced immobility time after acute and subchronic administration (3 and 10 mg/kg). | [16] |

| GW803430 | Mouse, Tail Suspension Test (TST) | Active at a dose of 10 mg/kg. | [16] |

| ATC0175 | Rat, Forced Swim Test (FST) | Significantly decreased immobility time. | [5] |

| SNAP-94847 | Rat, Chronic Mild Stress (CMS) | Reversed decreased sucrose (B13894) intake (anhedonia). | [5] |

Genetic studies reveal a potential sex-specific role, with female MCHR1 knockout mice showing a robust antidepressant-like phenotype in the FST and TST, an effect not observed in males.[15][24]

The FST is a widely used behavioral despair model for screening potential antidepressant compounds.[25] It is based on the principle that when placed in an inescapable situation, rodents will eventually cease attempts to escape and become immobile.

1. Apparatus:

-

A transparent glass cylinder (e.g., 40 cm high, 20 cm in diameter).

-

Filled with water (23-25°C) to a depth (e.g., 15-20 cm) where the animal cannot touch the bottom or easily escape.

2. Procedure (Two-Day Protocol):

-

Day 1 (Pre-test/Conditioning):

-

Each animal is individually placed in the water-filled cylinder for a 15-minute session.

-

This initial exposure induces a state of despair for the subsequent test.

-

After 15 minutes, the animal is removed, dried thoroughly, and returned to its home cage.

-

-

Day 2 (Test Session):

-

24 hours after the pre-test, the animal is again placed in the cylinder for a 5- or 6-minute session.

-

Antidepressant compounds are typically administered at specific time points before this test session.

-

The session is recorded for later analysis.

-

3. Key Parameters Measured:

-

Immobility Time: The primary measure. The duration for which the animal ceases struggling and remains floating, making only small movements necessary to keep its head above water. Antidepressants robustly decrease this time.

-

Active Behaviors: Climbing and swimming time are also quantified to provide a more detailed behavioral profile.

Conclusion and Future Directions

The evidence from genetic and pharmacological studies strongly establishes MCHR1 as a key receptor in the regulation of anxiety and depression-related behaviors.[1] Blockade of MCHR1 consistently produces robust anxiolytic and antidepressant-like effects across a range of validated animal models.[4] The rapid onset of action observed in these preclinical studies suggests that MCHR1 antagonists could offer advantages over traditional monoaminergic antidepressants.[1] Furthermore, given the established role of MCH in energy homeostasis, MCHR1 antagonists hold promise for treating comorbid conditions such as depression and obesity.[16][26] Future research should continue to elucidate the precise neural circuits through which MCHR1 signaling modulates mood and explore the therapeutic potential of MCHR1-targeted agents in clinical populations.

References

- 1. Melanin-concentrating hormone MCH1 receptor antagonists: a potential new approach to the treatment of depression and anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Melanin-concentrating hormone - Wikipedia [en.wikipedia.org]

- 3. The role of melanin-concentrating hormone in energy homeostasis and mood disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Melanin-concentrating hormone functions in the nervous system: food intake and stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Intranasal Administration of Melanin-Concentrating Hormone Reduces Stress-Induced Anxiety- and Depressive-Like Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Melanin-concentrating hormone promotes anxiety and intestinal dysfunction via basolateral amygdala in mice [frontiersin.org]

- 8. Chronic Stress-Induced Elevation of Melanin-Concentrating Hormone in the Locus Coeruleus Inhibits Norepinephrine Production and Associated With Depression-Like Behaviors in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uniprot.org [uniprot.org]

- 10. biorxiv.org [biorxiv.org]

- 11. academic.oup.com [academic.oup.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Melanin-concentrating hormone receptor 1 - Wikipedia [en.wikipedia.org]

- 14. creative-biolabs.com [creative-biolabs.com]

- 15. Meta-Analysis of Melanin-Concentrating Hormone Signaling-Deficient Mice on Behavioral and Metabolic Phenotypes | PLOS One [journals.plos.org]

- 16. researchgate.net [researchgate.net]

- 17. Anxiolytic effects of the MCH1R antagonist TPI 1361-17 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Elevated plus maze protocol [protocols.io]

- 19. researchgate.net [researchgate.net]

- 20. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]

- 23. The Melanin-Concentrating Hormone (MCH) System in an Animal Model of Depression-Like Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A study of the involvement of melanin-concentrating hormone receptor 1 (MCHR1) in murine models of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Animal Models of Depression: Molecular Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Profiling the Interaction Mechanism of Quinoline/Quinazoline Derivatives as MCHR1 Antagonists: An in Silico Method [mdpi.com]

SNAP 94847 Hydrochloride and Its Influence on Hippocampal Neurogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SNAP 94847 hydrochloride, a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1), has been investigated for its therapeutic potential, particularly in the context of anxiety and depression. A critical aspect of antidepressant and anxiolytic drug action often involves the modulation of adult hippocampal neurogenesis. This technical guide provides an in-depth analysis of the effects of this compound on hippocampal neurogenesis, consolidating key quantitative data, detailing experimental methodologies, and visualizing the underlying biological pathways. The evidence presented herein indicates that while chronic administration of SNAP 94847 can stimulate the proliferation of progenitor cells in the dentate gyrus, its anxiolytic-like effects appear to be independent of this neurogenic response. This suggests a distinct mechanism of action compared to classic antidepressants like selective serotonin (B10506) reuptake inhibitors (SSRIs).

Introduction

Adult hippocampal neurogenesis, the process of generating new neurons in the dentate gyrus of the hippocampus, is implicated in various cognitive functions and mood regulation. Many established antidepressant therapies, such as SSRIs, are thought to exert their therapeutic effects, at least in part, by promoting neurogenesis. Melanin-concentrating hormone (MCH) and its receptor, MCHR1, represent a promising target for novel therapeutic agents for mood and anxiety disorders. This compound is a selective MCHR1 antagonist that has demonstrated anxiolytic and antidepressant-like properties in preclinical models.[1] This whitepaper delves into the specific effects of this compound on the proliferation and differentiation of new neurons in the hippocampus.

Quantitative Data on Hippocampal Neurogenesis

The primary investigation into the effects of SNAP 94847 on hippocampal neurogenesis was conducted by David et al. (2007). The study revealed that chronic, but not acute, administration of SNAP 94847 resulted in a significant increase in the proliferation of progenitor cells in the subgranular zone (SGZ) of the dentate gyrus.

Table 1: Effect of Chronic SNAP 94847 Administration on Progenitor Cell Proliferation in the Dentate Gyrus

| Treatment Group | Dose | Number of BrdU-positive cells per dentate gyrus (mean ± SEM) |

| Vehicle | - | 100 ± 8.5 |

| SNAP 94847 | 20 mg/kg/day p.o. | 135 ± 10.2 |

| Imipramine | 20 mg/kg/day p.o. | 145 ± 12.5 |

*p < 0.05 compared to vehicle-treated group. Data extracted from David et al., 2007.[2]

This table clearly demonstrates that a 28-day treatment with SNAP 94847 significantly increases the number of bromodeoxyuridine (BrdU)-positive cells, indicating an increase in DNA synthesis and cell proliferation. The effect is comparable to that of the tricyclic antidepressant imipramine.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the findings, this section provides detailed methodologies for the key experiments cited.

Animal Models and Drug Administration

-

Animal Model: Male 129S6/SvEvTac mice, 7 to 8 weeks old, were used for the neurogenesis and Novelty Suppressed Feeding (NSF) studies due to their sensitivity to chronic antidepressant treatment in this behavioral paradigm.[2]

-

Housing: Mice were group-housed (five per cage) on a 12-hour light/dark cycle with ad libitum access to food and water.[2]

-

Drug Administration: this compound was administered orally (p.o.) at a dose of 20 mg/kg/day for 28 days. The compound was dissolved in 20% hydroxypropyl-β-cyclodextrin.[2][3]

Assessment of Cell Proliferation (BrdU Labeling)

-

BrdU Injection: On the final day of the 28-day treatment period, mice received a single intraperitoneal (i.p.) injection of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) at a dose of 150 mg/kg.[2]

-

Tissue Collection: Two hours after the BrdU injection, mice were euthanized, and their brains were collected for analysis.[2] This short time point ensures that the labeled cells are those that were actively proliferating at the time of injection.

Immunohistochemistry for Neurogenesis Markers

-

Tissue Preparation: Brains were fixed, sectioned, and processed for immunohistochemical staining. Free-floating sections are commonly used for this purpose to enhance antibody penetration.

-

Ki67 Staining (Endogenous Proliferation Marker):

-

Antigen Retrieval: Sections are typically pre-treated with a citrate (B86180) buffer (pH 6.0) at high temperature to unmask the Ki67 antigen.

-

Blocking: Non-specific antibody binding is blocked using a solution containing normal serum (e.g., goat serum) and a detergent like Triton X-100.

-

Primary Antibody Incubation: Sections are incubated with a primary antibody against Ki67 (e.g., rabbit anti-Ki67) overnight at 4°C.

-

Secondary Antibody Incubation: A fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG conjugated to a fluorophore) is applied for visualization.

-

-

Doublecortin (DCX) Staining (Immature Neuron Marker):

-

Blocking: Similar to Ki67 staining, sections are blocked to prevent non-specific binding.

-

Primary Antibody Incubation: Sections are incubated with a primary antibody against DCX (e.g., goat anti-DCX) for 48 hours at 4°C.[4]

-

Secondary Antibody Incubation: A biotinylated secondary antibody (e.g., horse anti-goat IgG) is used, followed by an avidin-biotin complex (ABC) reaction and visualization with a chromogen like diaminobenzidine (DAB).[4]

-

Novelty Suppressed Feeding (NSF) Test

The NSF test is a conflict-based behavioral paradigm used to assess anxiety-like behavior and the efficacy of anxiolytic and antidepressant drugs.

-

Apparatus: A brightly lit, open-field arena (e.g., 50x50x20 cm).

-

Procedure:

-

Mice are food-deprived for 24 hours prior to the test.

-

A single food pellet is placed in the center of the arena.

-

The mouse is placed in a corner of the arena, and the latency to begin eating the food pellet is recorded for a set period (e.g., 10 minutes).

-

-

Interpretation: A longer latency to eat is indicative of higher anxiety-like behavior. Anxiolytic and antidepressant treatments typically reduce this latency.

Signaling Pathways and Visualizations

MCHR1 Signaling Pathway

SNAP 94847 acts as an antagonist at the MCHR1, which is a G-protein coupled receptor (GPCR). MCHR1 can couple to multiple G-proteins, primarily Gαi and Gαq, to initiate downstream signaling cascades.[5][6][7]

Caption: MCHR1 Signaling Cascade.

Experimental Workflow for Assessing Neurogenesis

The following diagram illustrates the experimental pipeline for evaluating the impact of SNAP 94847 on hippocampal neurogenesis.

Caption: Neurogenesis Assessment Workflow.

Relationship Between SNAP 94847's Effects and Neurogenesis

A key finding is the dissociation between the anxiolytic-like effects of SNAP 94847 and its impact on hippocampal neurogenesis. This is demonstrated by the fact that the efficacy of SNAP 94847 in the NSF test is maintained even when neurogenesis is ablated.

Caption: Independence of Anxiolytic Effects from Neurogenesis.

Discussion and Conclusion

The available evidence indicates that this compound has a complex and intriguing relationship with hippocampal neurogenesis. While chronic administration of this MCHR1 antagonist does lead to an increase in the proliferation of progenitor cells in the dentate gyrus, a hallmark of many antidepressant drugs, its primary anxiolytic-like behavioral effects appear to be mediated through a separate, neurogenesis-independent mechanism.[2] This is a significant finding for drug development professionals, as it suggests that MCHR1 antagonism may offer a novel therapeutic avenue for anxiety and mood disorders that is not strictly reliant on the stimulation of adult neurogenesis.

For researchers and scientists, these findings open up new questions regarding the downstream signaling pathways and neural circuits through which SNAP 94847 exerts its behavioral effects. Future studies could explore the role of MCHR1 in other brain regions implicated in anxiety and mood, such as the amygdala and prefrontal cortex, and investigate the specific molecular players downstream of MCHR1 that mediate these anxiolytic-like actions.

References

- 1. Efficacy of the MCHR1 antagonist N-[3-(1-{[4-(3,4-difluorophenoxy)phenyl]methyl}(4-piperidyl))-4-methylphenyl]-2-methylpropanamide (SNAP 94847) in mouse models of anxiety and depression following acute and chronic administration is independent of hippocampal neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. uvic.ca [uvic.ca]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Melanin-concentrating hormone receptor 1 activates extracellular signal-regulated kinase and synergizes with G(s)-coupled pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of SNAP 94847 Hydrochloride: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for SNAP 94847 hydrochloride, a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). The information presented herein is intended to support further research and development efforts by providing detailed methodologies and a clear summary of the compound's pharmacological and behavioral profile.

Core Pharmacological Data

This compound demonstrates high affinity and selectivity for the MCHR1, with favorable pharmacokinetic properties in preclinical species. The quantitative data from various in vitro and in vivo studies are summarized below.

Table 1: In Vitro Binding Affinity and Selectivity

| Parameter | Value | Species | Notes |

| Ki | 2.2 nM | Human | Antagonist activity at the MCHR1. |

| Kd | 530 pM | Human | High affinity for the MCHR1. |

| Selectivity vs. α1A | >80-fold | - | Demonstrates significant selectivity over the α1A adrenergic receptor. |

| Selectivity vs. D2 | >500-fold | - | Exhibits high selectivity against the Dopamine D2 receptor. |

Data compiled from multiple sources.[1][2]

Table 2: Pharmacokinetic Parameters in Rats

| Parameter | Value | Route of Administration |

| Bioavailability (F%) | 59% | Oral |

| Plasma Clearance | 4.2 L/hr/kg | - |

| Blood Clearance | 3.3 L/hr/kg | - |

| Half-life (t1/2) | 5.2 hours | Oral |

Data from a pharmacokinetic study in rats following a 10 mg/kg oral dose.[1][2]

Mechanism of Action: MCHR1 Antagonism

This compound exerts its effects by competitively blocking the MCHR1, a G protein-coupled receptor (GPCR). The binding of the endogenous ligand, melanin-concentrating hormone (MCH), to MCHR1 typically activates downstream signaling cascades through Gi and Gq proteins. By antagonizing this receptor, SNAP 94847 inhibits these signaling pathways.

References

SNAP 94847 Hydrochloride: A Technical Guide for Appetite Regulation Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of SNAP 94847 hydrochloride, a potent and selective melanin-concentrating hormone receptor 1 (MCHR1) antagonist, for its application in appetite regulation research. This document details the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and experimental workflows.

Core Compound Characteristics

This compound is a high-affinity, selective, and orally active antagonist of the MCHR1.[1] Its systematic chemical name is N-[3-[1-[[4-(3,4-Difluorophenoxy)phenyl]methyl]-4-piperidinyl]-4-methylphenyl]-2-methylpropanamide hydrochloride.[1] As a selective MCHR1 antagonist, SNAP 94847 has demonstrated potential in preclinical models for the treatment of obesity, anxiety, and depression.

Mechanism of Action in Appetite Regulation

The neuropeptide melanin-concentrating hormone (MCH) is a key regulator of energy homeostasis, primarily by stimulating food intake.[2][3] MCH exerts its effects by binding to the MCHR1, a G protein-coupled receptor (GPCR) predominantly expressed in the brain.[2][4] SNAP 94847 competitively inhibits the binding of MCH to MCHR1, thereby blocking its downstream signaling and attenuating the orexigenic (appetite-stimulating) effects of MCH.[5][6] Chronic administration of MCHR1 antagonists has been shown to reduce food intake and body weight in rodent models of obesity.[7]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound, including its binding affinity, functional potency, and pharmacokinetic properties in preclinical models.

| Parameter | Value | Species | Assay/Method | Reference(s) |

| Binding Affinity | ||||

| Ki | 2.2 nM | Human | Radioligand Binding Assay | [5] |

| Kd | 530 pM | Human | Radioligand Binding Assay | [5] |

| Functional Activity | ||||

| IC50 | 230 nM | Rat | FLIPR Calcium Mobility Assay | [1] |

| Pharmacokinetics | ||||

| Bioavailability (Oral) | 59% | Rat | In vivo pharmacokinetic study | [2] |

| Plasma Clearance | 4.2 L/hr/kg | Rat | In vivo pharmacokinetic study | [2] |

| Blood Clearance | 3.3 L/hr/kg | Rat | In vivo pharmacokinetic study | [2] |

| Half-life (t1/2) | 5.2 h | Rat | In vivo pharmacokinetic study | [2] |

Table 1: In Vitro and In Vivo Quantitative Data for this compound.

| Dose | Effect on Food Intake/Operant Responding | Animal Model | Study Details | Reference(s) |

| 3 mg/kg (i.p.) | No significant effect on high-fat food-reinforced operant responding. | Rat | Male Long-Evans rats trained to lever press for high-fat pellets. | [4][8] |

| 10 mg/kg (i.p.) | No significant effect on high-fat food-reinforced operant responding. | Rat | Male Long-Evans rats trained to lever press for high-fat pellets. | [4][8] |

| 15 mg/kg (i.p.) | No significant effect on reinstatement of food seeking. | Rat | Extinction/reinstatement model of food seeking. | [4] |

| 20 mg/kg (p.o.) | Chronic (28-day) treatment did not significantly alter home cage food consumption in mice. | Mouse | BALB/cJ mice in a novelty suppressed feeding test. | [9] |

| 30 mg/kg (i.p.) | Significantly decreased high-fat food-reinforced operant responding. | Rat | Male Long-Evans rats trained to lever press for high-fat pellets. | [4][8] |

Table 2: Dose-Response Effects of this compound on Food-Related Behaviors.

Signaling Pathways

MCHR1 couples to multiple G proteins, primarily Gi and Gq, to initiate diverse intracellular signaling cascades.[9][10] Antagonism of MCHR1 by SNAP 94847 blocks these pathways.

MCHR1 Signaling Pathway. This diagram illustrates the dual signaling cascades initiated by MCH binding to MCHR1.

Experimental Protocols

MCHR1 Radioligand Binding Assay

This protocol is designed to determine the binding affinity of test compounds, such as SNAP 94847, to the MCHR1.

Materials:

-

Cell membranes from HEK293 cells stably expressing human MCHR1.

-

Radioligand: [125I]-MCH or a suitable analog like [Phe13, [125I]Tyr19]-MCH.

-

Binding Buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl2, 2 mM EGTA, and 0.1% BSA.

-

Wash Buffer: Phospho-buffered Saline (pH 7.4) containing 0.01% TX-100.

-

Test compound (e.g., SNAP 94847) at various concentrations.

-

Non-specific binding control: High concentration of unlabeled MCH.

-

96-well GFC filter plates.

-

Scintillation counter.

Procedure:

-

Plate Preparation: Pre-coat the 9-well GFC filter plates with binding buffer containing 1% BSA.

-

Reaction Mixture: In each well, combine 0.5-1.0 µg of cell membrane protein, the radioligand (e.g., 0.06-0.1 nM [Phe13, [125I]Tyr19]-MCH), and varying concentrations of the test compound in a total volume of 200 µL of binding buffer. For determining non-specific binding, add a high concentration of unlabeled MCH instead of the test compound.

-

Incubation: Incubate the plate for 90 minutes at room temperature with gentle agitation.

-

Filtration: Terminate the reaction by rapid vacuum filtration over the pre-coated GFC filter plates.

-

Washing: Wash the filters three times with 400 µL of ice-cold wash buffer.

-

Drying: Dry the filters completely.

-

Scintillation Counting: Add 50 µL of scintillation cocktail to each well and quantify radioactivity using a scintillation counter.

-

Data Analysis: Calculate the inhibitory constant (Ki) from the IC50 values obtained from non-linear regression analysis of the competition binding data.

In Vivo Rodent Feeding Study

This protocol outlines a typical experimental workflow to assess the effect of SNAP 94847 on food intake and body weight in a diet-induced obese (DIO) rodent model.

Workflow for an In Vivo Rodent Feeding Study.

Procedure:

-

Animal Model: Utilize a diet-induced obesity model, where rodents are fed a high-fat diet for a specified period to induce obesity.[11]

-

Acclimatization and Baseline: Acclimate the animals to the housing conditions and measure baseline food intake and body weight.

-

Randomization: Randomly assign the obese animals to different treatment groups: vehicle control and multiple dose levels of SNAP 94847.

-

Drug Administration: Administer SNAP 94847 or vehicle daily, typically via oral gavage, for the duration of the study (e.g., 14-28 days).[12]

-

Monitoring: Measure food and water intake and body weight daily.

-

Data Analysis: Analyze the data to determine the dose-dependent effects of SNAP 94847 on cumulative and daily food intake and body weight change compared to the vehicle control group.

Conclusion

This compound is a valuable research tool for investigating the role of the MCH system in appetite regulation and energy homeostasis. Its high affinity and selectivity for MCHR1, coupled with its oral bioavailability, make it a suitable compound for both in vitro and in vivo studies. The provided data and protocols offer a solid foundation for researchers and drug development professionals to design and execute experiments aimed at further elucidating the therapeutic potential of MCHR1 antagonism in metabolic disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]